molecular formula C20H48N2O9P2 B12711290 Einecs 285-172-7 CAS No. 85030-47-3

Einecs 285-172-7

Cat. No.: B12711290
CAS No.: 85030-47-3
M. Wt: 522.6 g/mol
InChI Key: OIRRRVMGGREJKX-UHFFFAOYSA-N
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Description

Einecs 285-172-7 is a useful research compound. Its molecular formula is C20H48N2O9P2 and its molecular weight is 522.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

85030-47-3

Molecular Formula

C20H48N2O9P2

Molecular Weight

522.6 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;[dodecyl(phosphonomethyl)amino]methylphosphonic acid

InChI

InChI=1S/C14H33NO6P2.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-12-15(13-22(16,17)18)14-23(19,20)21;8-4-1-7(2-5-9)3-6-10/h2-14H2,1H3,(H2,16,17,18)(H2,19,20,21);8-10H,1-6H2

InChI Key

OIRRRVMGGREJKX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN(CP(=O)(O)O)CP(=O)(O)O.C(CO)N(CCO)CCO

Origin of Product

United States

Understanding the Identifier: Einecs Vs. Product Codes

The European Inventory of Existing Commercial chemical Substances (EINECS) was a registry of chemical substances commercially available in the European Union between 1971 and 1981. EINECS numbers are a way to identify chemical compounds. However, the identifier "285-172-7" does not appear to be a valid EINECS number for a chemical substance.

Instead, searches for "285-172-7" consistently lead to a specific product: a partially insulated Allen wrench. element14.comwago.comwago.com This highlights a common point of confusion where internal product codes or other numbering systems can be mistaken for chemical identifiers.

The Role of an Allen Wrench in Materials Science and Engineering

While "Einecs 285-172-7" is not a chemical compound, the tool it identifies—an Allen wrench—does have a role in the broader field of materials science and engineering. Its function is mechanical, not chemical. Allen wrenches are used for fastening and loosening hexagonal bolts and screws, which are integral components in the assembly of a vast array of equipment and structures used in materials science research and industrial applications.

The materials used to manufacture the Allen wrench itself are a subject of materials science. These tools are typically made from high-strength steels, often chrome-vanadium steel, which are selected for their durability, hardness, and resistance to wear and corrosion. The partial insulation on the WAGO 285-172 model suggests its use in environments where electrical conductivity is a concern, a common consideration in the engineering of electrical systems and components.

Inapplicability to Formulation Science

Formulation science is a multidisciplinary field focused on the design and development of formulated products, where different components are combined in a specific way to achieve a desired function. This is particularly relevant in industries such as pharmaceuticals, cosmetics, coatings, and food science. The core of formulation science lies in understanding the physicochemical interactions between different chemical substances.

Given that "Einecs 285-172-7" identifies a macroscopic tool and not a chemical substance, the concept of enhancing solubility in formulation science is not applicable. Solubility is a chemical property that describes the ability of a substance (the solute) to dissolve in a solvent to form a homogeneous solution. An Allen wrench, being a solid, metallic object, does not participate in formulation processes in a chemical sense.

Environmental Biogeochemistry and Degradation Kinetics of Alkylbenzenesulfonates

Anaerobic Biodegradation Pathways in Anoxic Environments

For a long time, LAS were considered to be non-biodegradable under anaerobic conditions. acs.orgnih.govscirp.org However, more recent research has demonstrated that LAS can be degraded in anoxic environments, albeit at a slower rate than in aerobic settings. researchgate.netacs.orgresearchgate.netnih.gov

Under anoxic conditions, the initial oxidative attack on the alkyl chain seen in aerobic degradation is not possible. acs.org Instead, a different mechanism is employed by anaerobic microorganisms. Evidence suggests that the initial activation of the LAS alkyl chain occurs via the addition of fumarate (B1241708). acs.orgresearchgate.netacs.org This reaction is catalyzed by enzymes belonging to the glycyl radical enzyme family, such as alkylsuccinate synthase. rsc.orgresearchgate.net

This fumarate addition leads to the formation of dicarboxylic acids, specifically methyl-sulfophenyl-dicarboxylic acids (Me-SPdCs). researchgate.netacs.org These initial metabolites are then further transformed into sulfophenyl carboxylates (SPCs), which are also intermediates in the aerobic pathway. acs.orgresearchgate.netacs.org

Anaerobic Degradation Stage Mechanism Key Metabolites
Initial Alkyl Chain Activation Fumarate AdditionMethyl-sulfophenyl-dicarboxylic acids (Me-SPdCs)
Subsequent Transformation β-oxidationSulfophenyl carboxylates (SPCs)

The anaerobic degradation of LAS is carried out by specific microbial communities adapted to anoxic conditions. Sulfate-reducing bacteria have been identified as key players in this process, particularly in marine sediments. researchgate.netnih.gov Genera such as Desulfovibrio, Desulfomicrobium, Desulfomonile, and Desulfonema have been implicated in the degradation of aromatic compounds under anaerobic conditions and are believed to contribute to LAS removal. nih.gov

Environmental Factors Influencing Biodegradation Rates and Pathways

The biodegradation of linear alkylbenzene sulfonates (LAS), a major class of anionic surfactants, is a critical process that dictates their environmental fate and potential impact. The rate and pathway of LAS biodegradation are not intrinsic properties of the compound alone but are heavily influenced by a variety of environmental factors. These factors include the molecular structure of the LAS isomers and homologues, the prevailing redox conditions, temperature, and the interactions with environmental matrices such as soil, sediment, and sludge. Understanding these influences is paramount for predicting the persistence of LAS in different environmental compartments and for optimizing engineered systems for their removal.

Impact of Alkyl Chain Branching and Isomerism on Biodegradability

The molecular structure of alkylbenzenesulfonates plays a pivotal role in their susceptibility to microbial degradation. The replacement of highly branched alkylbenzene sulfonates (ABS) with the more readily biodegradable linear alkylbenzene sulfonates (LAS) in the 1960s was a direct consequence of this structure-biodegradability relationship.

Alkyl Chain Branching: The presence of branching in the alkyl chain, particularly quaternary carbon atoms, significantly hinders the primary mechanism of aerobic biodegradation, which involves the enzymatic oxidation of the terminal methyl group (ω-oxidation) followed by the sequential shortening of the alkyl chain via β-oxidation. Branched chains are more recalcitrant, leading to slower degradation rates and greater environmental persistence. While the use of branched ABS is now restricted in many regions, their historical use and continued presence in some areas underscore the importance of linearity for rapid biodegradation. researchgate.net

Isomerism in Linear Alkylbenzene Sulfonates: Commercial LAS is a complex mixture of homologues (differing in alkyl chain length, typically C10 to C14) and phenyl isomers (differing in the attachment position of the benzene (B151609) ring along the alkyl chain). The position of the phenyl group has a significant impact on the rate of biodegradation. This is often referred to as the "distance principle," which states that the greater the distance between the sulfonate group and the terminal methyl group of the alkyl chain, the faster the initial biodegradation step.

Consequently, isomers with the phenyl group attached closer to the end of the alkyl chain (e.g., 2-phenyl isomers) are known as external or terminal isomers, while those with the phenyl group closer to the center of the chain (e.g., 5- or 6-phenyl isomers) are referred to as internal or central isomers. External isomers generally exhibit faster biodegradation rates than internal isomers. cleaninginstitute.orgnih.gov This is because the initial ω-oxidation at the terminal methyl group is less sterically hindered. Despite this, both external and internal isomers are ultimately biodegradable under aerobic conditions. cleaninginstitute.org

Table 1: Influence of Phenyl Isomer Position on LAS Biodegradation
Isomer TypeDescriptionRelative Biodegradation RateKey Factor
External (e.g., 2-phenyl)Phenyl group is attached near the end of the alkyl chain.FasterGreater distance between the sulfonate group and the terminal methyl group, facilitating initial enzymatic attack (ω-oxidation).
Internal (e.g., 5- or 6-phenyl)Phenyl group is attached near the center of the alkyl chain.SlowerShorter distance and potential steric hindrance for initial enzymatic attack.

Effects of Environmental Redox Conditions and Temperature

Redox Conditions: The redox potential of an environment is a critical determinant of LAS biodegradability. There is a stark contrast between the fate of LAS under aerobic and anaerobic conditions.

Aerobic Conditions: In the presence of oxygen, LAS undergoes rapid and complete biodegradation. nih.gov The primary degradation pathway is initiated by the aforementioned ω-oxidation of the alkyl chain, followed by β-oxidation, which shortens the chain. This process ultimately leads to the cleavage of the benzene ring and mineralization to carbon dioxide, water, and sulfate. High removal efficiencies, often exceeding 98%, are consistently observed in aerobic environments such as the water column of rivers and activated sludge in wastewater treatment plants. researchgate.net

Anaerobic Conditions: In the absence of oxygen, such as in anoxic sediments, flooded soils, and anaerobic sludge digesters, the biodegradation of LAS is significantly inhibited. cleaninginstitute.orgnih.gov The initial enzymatic attack requiring molecular oxygen does not occur, making the molecule recalcitrant under these conditions. researchgate.net While some studies have shown limited biotransformation under methanogenic or sulfate-reducing conditions, the degradation rates are extremely slow compared to aerobic environments. nih.govresearchgate.netacs.org This recalcitrance under anaerobic conditions is a key reason for the accumulation of LAS in sewage sludge and anoxic sediments. cleaninginstitute.orgresearchgate.net

Temperature: Temperature is another crucial factor that influences the kinetics of microbial metabolism and, consequently, the biodegradation rate of LAS. As with most biological processes, LAS biodegradation rates generally decrease with decreasing temperature. nih.govresearchgate.net Studies have shown that a decrease in temperature can lead to a longer acclimation period for the microbial communities responsible for LAS degradation. researchgate.net

However, even at low temperatures (e.g., 9°C), high levels of LAS removal (over 99%) can be achieved in systems like activated sludge plants, provided there is a sufficient period for the microbial population to adapt. nih.govresearchgate.net The degradation of longer-chain homologues and external isomers remains preferential even at lower temperatures. nih.gov The seasonal variation in temperature can, therefore, affect the efficiency of LAS removal in natural aquatic environments. nih.gov

Table 2: Effect of Redox Conditions and Temperature on LAS Biodegradation
Environmental FactorConditionImpact on BiodegradationMechanism/Reason
Redox PotentialAerobic (Oxygen present)Rapid and complete mineralizationEnzymatic ω-oxidation and β-oxidation of the alkyl chain are efficient.
Anaerobic (Oxygen absent)Very slow to negligibleThe initial oxygenase-dependent degradation step is blocked.
TemperatureHigher Temperatures (e.g., 25°C)Faster degradation kineticsOptimal conditions for microbial enzymatic activity.
Lower Temperatures (e.g., <15°C)Slower degradation kinetics and longer acclimation periodsReduced microbial metabolic rates. High removal is still possible with acclimation. researchgate.net

Adsorption and Desorption Processes in Environmental Compartments (e.g., soil, sediment, sludge)

The fate of LAS in the environment is also governed by physical processes, primarily adsorption (sorption) to solid matrices. As amphiphilic molecules, LAS can partition from the aqueous phase onto particulate matter.

Sorption in Soil, Sediment, and Sludge: LAS exhibits a strong tendency to adsorb to sewage sludge, soil, and sediment. nih.govresearchgate.netiwaponline.com This process is influenced by several factors:

Organic Carbon Content: The primary driver for LAS sorption is the organic carbon content of the solid phase. acs.orgindustrialchemicals.gov.au Higher organic carbon content leads to greater sorption.

Alkyl Chain Length: Sorption increases with the length of the alkyl chain. Longer-chain homologues (e.g., C13, C14) are more hydrophobic and thus sorb more strongly than shorter-chain homologues (e.g., C10, C11). cleaninginstitute.org

Isomer Position: External isomers have been found to have higher adsorption coefficients than internal isomers. cleaninginstitute.org

Cation Concentration: The presence of divalent cations like Ca²⁺ can enhance the sorption of anionic LAS to negatively charged surfaces of sediment and soil particles. acs.org

Sorption is a rapid and reversible process. researchgate.net The partitioning of LAS between water and solids can be described by a sludge partitioning constant (Kp), with measured values for C12 LAS being around 3210 L/kg. industrialchemicals.gov.au

In sludge-amended soils, the half-life for LAS biodegradation has been observed to be in the range of 7 to 26 days. cleaninginstitute.orgindustrialchemicals.gov.aunih.gov Sorption also plays a crucial role in the removal of LAS during wastewater treatment, as a significant fraction of the LAS entering a treatment plant is quickly partitioned to the sludge. industrialchemicals.gov.au

Table 3: Factors Influencing LAS Sorption in Environmental Compartments
FactorInfluence on SorptionReason
Organic Carbon Content of MatrixIncreases sorptionHydrophobic interactions between the LAS alkyl chain and organic matter.
LAS Alkyl Chain LengthLonger chains increase sorptionIncreased hydrophobicity of the molecule.
LAS Phenyl Isomer PositionExternal isomers sorb more stronglyDifferences in molecular configuration and interaction with surfaces. cleaninginstitute.org
Cation Concentration (e.g., Ca²⁺, Mg²⁺)Increases sorptionCation bridging between the anionic sulfonate group and negatively charged surfaces. acs.org

Efficacy of Biodegradation in Engineered Biological Systems for Wastewater Treatment

Engineered biological systems, such as municipal wastewater treatment plants (WWTPs), are the primary barrier preventing the large-scale release of LAS into the aquatic environment. The design and operational parameters of these systems are critical to their high removal efficiency.

Activated Sludge Systems: Conventional activated sludge (CAS) systems are highly effective at removing LAS. Numerous monitoring studies in the U.S. and Europe have demonstrated that activated sludge plants typically remove more than 99% of the LAS present in raw sewage. cleaninginstitute.orgcler.com This high efficiency is due to a combination of rapid biodegradation by the dense and acclimated microbial populations in the activated sludge and the initial sorption of LAS onto sludge flocs, which increases the contact time between the surfactant and the microorganisms. researchgate.net

Other Biological Treatment Systems:

Membrane Bioreactors (MBRs): MBRs also achieve very high LAS removal efficiencies, comparable to or even slightly more robust than CAS systems, with removal rates over 97%. nih.gov The complete retention of biomass in MBRs ensures the presence of slow-growing specialized microorganisms capable of degrading LAS.

Oxidation Ditches and Rotating Biological Contactors: These systems also show high removal rates, typically ranging from 96% to 99%. cler.com

Trickling Filters: Trickling filter systems are generally less efficient, with LAS removal rates often in the range of 77% to 83%. cleaninginstitute.orgcler.com This lower efficiency is attributed to shorter contact times and a less dense microbial biofilm compared to activated sludge systems.

The efficacy of these systems is dependent on maintaining aerobic conditions and appropriate operational parameters such as solids retention time (SRT). A sufficiently long SRT is necessary to maintain a healthy population of LAS-degrading bacteria. researchgate.net

Table 4: LAS Removal Efficacy in Different Wastewater Treatment Systems
Treatment SystemTypical Removal Efficiency (%)Reference
Activated Sludge>99% cleaninginstitute.orgcler.com
Membrane Bioreactor (MBR)>97% nih.gov
Oxidation Ditch98% cleaninginstitute.org
Rotating Biological Contactor96% cleaninginstitute.org
Trickling Filter77-83% cler.com

Advanced Applications in Environmental Remediation Technologies

Synergistic Integration of Surfactant-Enhanced Remediation with Complementary Bioremediation Techniques

Bioremediation, which utilizes microorganisms to degrade hazardous substances into less toxic compounds, is a cost-effective and environmentally friendly remediation approach. frontiersin.orgrsc.org The effectiveness of bioremediation can be limited by the low bioavailability of hydrophobic contaminants to microbes. nih.gov

The integration of SER with bioremediation can create a powerful synergistic effect. Surfactants like LAS can increase the solubility and desorption of contaminants, making them more accessible to biodegrading microorganisms. nih.gov This enhanced bioavailability can significantly accelerate the rate and extent of contaminant degradation. nih.gov The process involves the surfactant solubilizing the contaminant from the soil or NAPL phase into the aqueous phase, where microbes can more readily metabolize it.

However, a potential challenge in this integrated approach is that microorganisms may preferentially degrade the surfactant itself, as it can also serve as a carbon source. itrcweb.orgresearchgate.net Research has focused on understanding and optimizing this interaction. Studies on LAS have shown that it is biodegradable, and its removal in treatment systems is often a combination of adsorption to biomass and subsequent biodegradation. nih.govscirp.org The key to a successful synergistic system is to select or engineer microbial consortia that can effectively degrade the target contaminants in the presence of the surfactant, or to apply the surfactant in a manner that maximizes contaminant bioavailability before the surfactant itself is significantly degraded.

Fundamental Research in Contaminated Media for Remediation Strategy Development

The development of a successful SER strategy requires thorough site-specific research. The complex interactions between the surfactant, contaminants, and the subsurface environment (soil and groundwater) necessitate detailed investigation to optimize remediation performance. mdpi.comumweltbundesamt.de

Fundamental research for strategy development typically involves:

Site Characterization : Detailed analysis of the contaminated media, including soil type (grain size, clay content, organic matter), hydrogeology, and the nature and distribution of contaminants (e.g., HOCs, NAPLs). mdpi.comitrcweb.org

Laboratory Bench-Scale Studies : Batch and column experiments are conducted to screen and select the most effective surfactant. mdpi.comcas.cn These tests evaluate the surfactant's ability to solubilize and mobilize the specific contaminants at the site and assess its interaction with the site soil, such as adsorption of the surfactant onto soil particles, which can reduce efficiency. nih.govcas.cn

Modeling : Mathematical and geochemical models, such as PHREEQC, are used to simulate the transport and fate of the surfactant and contaminants in the subsurface. mdpi.com This modeling helps predict the effectiveness of different injection and extraction scenarios and optimize the remediation design before field implementation.

This multi-faceted research approach is critical for designing remediation strategies that are both effective and efficient, as highlighted by various guidance documents on the management of contaminated sites. crccare.com

Role in Materials Science and Engineering

Applications in Polymer Synthesis and Modification

The inherent reactivity and structural characteristics of pyridinyl-substituted aminotriazoles offer potential for their integration into polymer systems, although specific research on Einecs 285-172-7 in some of these areas is still emerging.

While extensive research specifically detailing this compound as a dopant or template for conducting polymer nanostructures is limited, the broader class of triazole derivatives is recognized for its potential in this domain. The nitrogen-rich heterocyclic structure of triazoles can interact with polymer chains, influencing their electronic properties and morphology. In principle, the lone pair electrons on the nitrogen atoms and the potential for protonation could allow such compounds to act as dopants, introducing charge carriers into a conjugated polymer backbone and thereby increasing its conductivity.

Furthermore, the planar nature and potential for self-assembly of triazole derivatives suggest a role as templating agents. By forming organized structures through hydrogen bonding or π-π stacking, they could direct the growth of polymer chains into specific nanostructures, such as nanowires or nanotubes, which are highly desirable for applications in electronics and sensors.

The application of this compound in emulsion polymerization is not extensively documented in dedicated studies. However, the fundamental chemistry of emulsion polymerization, a process involving the polymerization of monomers in an emulsion, often utilizes various additives to control the reaction and stabilize the resulting polymer latex. Amine compounds can act as activators or promoters in certain emulsion polymerization systems, particularly in redox-initiated processes. They can influence the rate of polymerization and the final properties of the polymer. Given the amino group present in the structure of this compound, it is conceivable that it could play a role in such polymerization systems, potentially affecting reaction kinetics or particle stability. Further research is required to fully elucidate its specific involvement and benefits in emulsion polymerization processes.

Interfacial Engineering in Coating Materials and Adsorption Dynamics

The ability of pyridinyl-substituted aminotriazoles to adsorb onto surfaces and modify interfacial properties is a key aspect of their application in coating materials. This adsorption is driven by the interaction of the heteroatoms (nitrogen and, in the case of thiol derivatives, sulfur) and the aromatic rings with the substrate.

The adsorption of these molecules on metal surfaces often follows established isotherm models, such as the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the surface. This adsorbed layer can alter the surface energy and wettability of the substrate. For instance, the formation of a hydrophobic film can repel water and corrosive species, enhancing the protective properties of a coating. The effectiveness of this adsorption is influenced by the concentration of the compound, the nature of the metal surface, and the environmental conditions.

The change in surface properties can be quantified by measuring the contact angle of a liquid on the coated surface. An increase in the contact angle after the application of a coating containing the triazole derivative indicates increased hydrophobicity.

Parameter Description Significance in Interfacial Engineering
Adsorption Isotherm A model that describes the equilibrium of adsorption of a substance on a surface.Helps in understanding the mechanism of interaction between the triazole and the substrate surface (e.g., monolayer formation).
Surface Coverage (θ) The fraction of the surface covered by the adsorbed molecules.A higher surface coverage generally leads to better protection and modification of interfacial properties.
Contact Angle The angle at which a liquid interface meets a solid surface.Indicates the wettability of the surface; an increase often suggests the formation of a hydrophobic protective layer.

Corrosion Inhibition Mechanisms on Metal Surfaces

One of the most well-documented applications of this compound and related compounds is in the field of corrosion protection, particularly for mild steel and other alloys in acidic environments. The triazole ring, with its nitrogen heteroatoms, and the presence of other functional groups like amino and thiol, enable the molecule to strongly adsorb onto metal surfaces, forming a protective barrier against corrosive agents.

These compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The inhibition efficiency is dependent on the concentration of the inhibitor, with higher concentrations generally leading to better protection.

The formation of a protective film is central to the corrosion inhibition mechanism of pyridinyl-substituted aminotriazoles. This film is formed through the adsorption of the inhibitor molecules onto the metal surface. The adsorption can occur through a combination of physisorption (electrostatic interactions) and chemisorption (covalent bonding).

Surface analysis techniques such as X-ray Photoelectron Spectroscopy (XPS) and Scanning Electron Microscopy (SEM) have been instrumental in characterizing these protective films. XPS studies reveal the chemical composition of the film, confirming the presence of nitrogen, and in the case of thiol derivatives, sulfur, on the metal surface. This indicates the direct involvement of the heteroatoms in bonding with the metal atoms. SEM analysis provides morphological information, showing a smoother surface on the protected metal compared to the corroded surface, which is indicative of the formation of a uniform protective layer.

Table of Surface Analysis Findings for Triazole-Inhibited Mild Steel

Analytical Technique Observation Interpretation
XPS Presence of N 1s and S 2p peaks on the steel surface after immersion in inhibitor solution. Confirms the adsorption of the triazole compound onto the metal surface through its heteroatoms.

| SEM | Smoother surface morphology with reduced pitting and cracking compared to the uninhibited surface. | Indicates the formation of a protective film that prevents direct contact of the corrosive medium with the metal. |

To enhance the long-term effectiveness of corrosion inhibitors, strategies involving their encapsulation in nanoreservoirs have been developed. This approach allows for the controlled and sustained release of the inhibitor when and where it is needed, for instance, in response to a corrosive stimulus.

Halloysite nanotubes (HNTs), which are naturally occurring clay nanotubes, have been explored as promising nanocontainers for encapsulating corrosion inhibitors like benzotriazole, a related compound. The hollow tubular structure of HNTs allows for the loading of inhibitor molecules, which can then be gradually released over time. This sustained release mechanism can significantly extend the duration of corrosion protection afforded by a coating. The loading and release kinetics can be tailored by modifying the surface of the nanotubes or by using "stoppers" to control the release rate. While specific studies on the encapsulation of this compound in HNTs are not widely available, the principles and methodologies are directly applicable.

Table of Compound Names Mentioned

Compound Name Abbreviation
4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol -
Benzotriazole BTA

This compound: An Identifier Beyond the Realm of Chemical Compounds

Initial research indicates that "this compound" does not correspond to a chemical compound. Instead, this identifier is associated with an industrial tool, specifically an Allen wrench manufactured by WAGO, a company specializing in electrical interconnection and automation technologies. element14.comwago.comwago.com

This article aims to clarify the nature of "this compound" and explain why a scientific discussion on its role in materials science and formulation science, as one would for a chemical substance, is not applicable.

Catalytic Functions and Reaction Engineering

Dodecylbenzenesulfonic Acid as a Brønsted Acid-Surfactant-Catalyst (BASC)

Dodecylbenzenesulfonic acid is a prime example of a Brønsted acid-surfactant-catalyst (BASC). researchgate.net This classification stems from its ability to perform the dual roles of an acid catalyst and a surfactant simultaneously. researchgate.netshirazu.ac.ir The sulfonic acid moiety (-SO₃H) acts as a proton donor, activating substrate molecules for chemical reaction, a characteristic of Brønsted acids. researchgate.net Concurrently, its amphipathic nature, with a long hydrophobic alkyl chain and a polar hydrophilic head, allows it to form micelles in aqueous solutions. researchgate.netshirazu.ac.ir

These micelles create a microenvironment where the concentration of organic reactants can be significantly increased within the hydrophobic core, thereby accelerating reaction rates. researchgate.netshirazu.ac.ir This dual functionality makes DBSA a highly effective catalyst for a wide range of organic reactions, including esterification, dehydration, and various condensation reactions. researchgate.net Its ability to emulsify reactants and catalyze the reaction in one entity simplifies reaction systems and often enhances efficiency. researchgate.net Furthermore, DBSA is noted for being a mild, stable, non-corrosive, and inexpensive organic acid, which adds to its appeal for industrial and laboratory applications. shirazu.ac.irshirazu.ac.ir

Micellar Catalysis in Organic Synthesis Reactions

The use of surfactants to form micelles in water provides a unique reaction medium that can accelerate organic reactions. mdpi.com This phenomenon, known as micellar catalysis, is particularly effective for reactions involving hydrophobic organic compounds that have low solubility in water. mdpi.com DBSA is frequently employed in this context, where it not only facilitates the formation of micelles but also acts as the catalyst itself. researchgate.netnih.gov

In a typical DBSA-catalyzed micellar system, the hydrophobic tails of the DBSA molecules aggregate to form a nonpolar core, while the hydrophilic sulfonate heads remain exposed to the aqueous phase. researchgate.net This structure sequesters organic reactants within the micellar core, increasing their effective concentration and proximity to the catalytic sulfonic acid groups located at the micelle-water interface. researchgate.netmdpi.com This localization of reactants can lead to significant rate enhancements compared to the same reaction in a homogenous solution. mdpi.com

Micellar catalysis with DBSA has been successfully applied to a variety of important organic synthesis reactions, including the Biginelli reaction for the synthesis of dihydropyrimidinones, Mannich-type reactions, and Pictet-Spengler reactions. nih.govccspublishing.org.cnrsc.org The use of water as the solvent in these systems is a key advantage from a green chemistry perspective, reducing the reliance on volatile and often toxic organic solvents. researchgate.net

Recent research has also highlighted the superiority of DBSA over other surfactants in certain applications. For instance, in DNA-encoded library synthesis, DBSA was found to offer significant improvements in the conversion rates for Suzuki-Miyaura reactions compared to the commonly used surfactant TPGS-750-M. rsc.org The average conversion across numerous boronate substrates increased from 72% with TPGS-750-M to 79% with DBSA, demonstrating its efficacy in this specialized field. rsc.org

Specific Applications in Catalytic Transformations (e.g., synthesis of xanthene derivatives)

One of the notable applications of Dodecylbenzenesulfonic acid as a catalyst is in the synthesis of xanthene derivatives, a class of compounds with significant biological and industrial importance. shirazu.ac.irresearchgate.netacademie-sciences.fr DBSA has been shown to be a highly efficient catalyst for the one-pot condensation of β-naphthol with various aldehydes to produce 14-aryl- or 14-alkyl-14H-dibenzo[a,j]xanthenes. shirazu.ac.iracademie-sciences.fr

This reaction can be carried out under solvent-free conditions, often with microwave assistance, which offers advantages such as operational simplicity, short reaction times, and excellent yields. academie-sciences.fr The use of DBSA in this synthesis aligns with green chemistry principles by avoiding the use of hazardous solvents. shirazu.ac.iracademie-sciences.fr

The effectiveness of DBSA in this transformation is demonstrated by the high yields achieved across a range of aldehyde substrates. For example, the reaction of β-naphthol with benzaldehyde (B42025) in the presence of a catalytic amount of DBSA under solvent-free conditions yields the corresponding dibenzoxanthene (B14493495) in a short time frame. academie-sciences.fr The catalyst has also been shown to be recyclable and reusable for several consecutive runs without a significant loss of activity, which is a key advantage for sustainable chemical processes. shirazu.ac.ir

The following table summarizes the results of DBSA-catalyzed synthesis of various dibenzo[a,j]xanthene derivatives under solvent-free, microwave-assisted conditions. academie-sciences.fr

EntryAldehydeProductYield (%)
1Benzaldehyde14-Phenyl-14H-dibenzo[a,j]xanthene94
24-Chlorobenzaldehyde14-(4-Chlorophenyl)-14H-dibenzo[a,j]xanthene96
34-Methylbenzaldehyde14-(4-Methylphenyl)-14H-dibenzo[a,j]xanthene95
44-Methoxybenzaldehyde14-(4-Methoxyphenyl)-14H-dibenzo[a,j]xanthene92
53-Nitrobenzaldehyde14-(3-Nitrophenyl)-14H-dibenzo[a,j]xanthene90
62,4-Dichlorobenzaldehyde14-(2,4-Dichlorophenyl)-14H-dibenzo[a,j]xanthene93
7Isobutyraldehyde14-Isopropyl-14H-dibenzo[a,j]xanthene85
8Heptanal14-Hexyl-14H-dibenzo[a,j]xanthene82

Table generated from data in the text.

Beyond dibenzoxanthenes, DBSA is also an effective catalyst for the synthesis of 1,8-dioxo-octahydroxanthene derivatives in aqueous media. researchgate.net This three-component reaction of an aldehyde with dimedone proceeds with high yields, and the use of water as a solvent makes it an environmentally friendly method. researchgate.net

Analytical Methodologies for Compound Characterization and Environmental Monitoring

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in confirming the molecular structure of 1-phenoxypropan-2-ol. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy provide detailed information about the compound's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) are powerful tools for elucidating the structure of 1-phenoxypropan-2-ol. The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms, while ¹³C NMR details the carbon skeleton. For instance, the ¹H NMR spectrum of 1-phenoxypropan-2-ol would show distinct signals for the aromatic protons of the phenoxy group, the methine proton adjacent to the hydroxyl group, the methylene (B1212753) protons of the propanol (B110389) chain, and the methyl protons. edf.org The chemical shifts, splitting patterns, and integration of these signals are unique to the structure of 1-phenoxypropan-2-ol. edf.org In some cases, 2D NMR techniques like NOESY may be used to resolve stereochemical ambiguities. oecd.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 1-phenoxypropan-2-ol, further confirming its identity. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of the compound in complex mixtures. The electron ionization (EI) mass spectrum of 1-phenoxypropan-2-ol typically shows a molecular ion peak corresponding to its molecular weight (152.19 g/mol ) and characteristic fragment ions. nih.govresearchgate.net Common fragments observed in the GC-MS analysis of 1-phenoxypropan-2-ol and its trimethylsilyl (B98337) (TMS) derivative include ions with mass-to-charge ratios (m/z) of 94, 77, 108, and 95. epa.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, aiding in the unambiguous confirmation of the elemental composition. oecd.org

Infrared (IR) Spectroscopy: Infrared spectroscopy is used to identify the functional groups present in the 1-phenoxypropan-2-ol molecule. The IR spectrum will exhibit characteristic absorption bands for the hydroxyl (-OH) group, the ether (C-O-C) linkage, the aromatic ring (C=C), and the aliphatic C-H bonds. nih.govoecd.org The presence of a broad absorption band in the region of 3400 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group.

Spectroscopic Technique Information Obtained Key Findings for 1-Phenoxypropan-2-ol
¹H NMR Chemical environment of protonsDistinct signals for aromatic, methine, methylene, and methyl protons. edf.org
¹³C NMR Carbon skeleton of the moleculeConfirms the number and types of carbon atoms.
Mass Spectrometry (MS) Molecular weight and fragmentation patternMolecular ion at m/z 152 and characteristic fragments. nih.govresearchgate.net
Infrared (IR) Spectroscopy Functional groups presentCharacteristic bands for -OH, C-O-C, and aromatic C=C bonds. nih.govoecd.org

Chromatographic Separation and Detection Methods for Compound Analysis in Complex Matrices

Chromatographic techniques are essential for separating 1-phenoxypropan-2-ol from other components in complex samples, such as cosmetic formulations, industrial products, and environmental matrices, allowing for its accurate quantification.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of 1-phenoxypropan-2-ol. Reversed-phase HPLC (RP-HPLC) is a common mode, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. sepscience.comalsenvironmental.co.uk A study describes an HPLC method for the analysis of 1-phenoxypropan-2-ol in cosmetic products using a C18 column with a mobile phase of acetonitrile (B52724) and water, and detection via a UV detector at 270 nm. thermofisher.com The method can be validated according to ICH guidelines to ensure its accuracy, precision, and linearity. thermofisher.com For enhanced sensitivity and selectivity, HPLC can be coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS). researchgate.net

Gas Chromatography (GC): Gas chromatography is another powerful technique for the analysis of 1-phenoxypropan-2-ol, especially for volatile and semi-volatile compounds. The compound can be analyzed directly or after derivatization to improve its volatility and chromatographic behavior. A GC-MS method has been developed for the characterization of 2-phenoxyethanol (B1175444) and its isomers, including 1-phenoxypropan-2-ol, in ballpoint pen ink. The method involved derivatization with a silylating reagent before analysis. The choice of the GC column and temperature program is critical for achieving good separation from other components in the sample.

Chromatographic Method Stationary Phase Mobile Phase/Carrier Gas Detector Application
HPLC C18Acetonitrile/WaterUV, DAD, MSAnalysis in cosmetics, pharmaceuticals. alsenvironmental.co.ukthermofisher.com
GC Capillary ColumnHelium/NitrogenFID, MSAnalysis in inks, industrial products.

Methodologies for Environmental Monitoring and Concentration Assessment in Effluents and Environmental Compartments

Monitoring the presence and concentration of 1-phenoxypropan-2-ol in the environment is important for assessing its potential impact. This involves the development of sensitive analytical methods for its detection in various environmental matrices such as water, soil, and effluents.

Analysis in Water and Effluents: The determination of 1-phenoxypropan-2-ol in water samples, including surface water and wastewater effluents, often requires a pre-concentration step to achieve the necessary detection limits. Solid-phase extraction (SPE) is a common technique used for this purpose, where the compound is adsorbed onto a solid sorbent from a large volume of water and then eluted with a small volume of an organic solvent. oecd.org The concentrated extract can then be analyzed by HPLC or GC-MS. While specific methods for 1-phenoxypropan-2-ol are not extensively reported in the literature, general methods for the analysis of phenols and other organic pollutants in water can be adapted. For instance, an LC-MS/MS method with an APCI interface has been used for the quantitation of various phenols in reservoir water without pre-treatment. Given that 1-phenoxypropan-2-ol is used in some industrial processes, monitoring its concentration in industrial effluents is relevant. nih.gov

Analysis in Soil and Sediment: The analysis of 1-phenoxypropan-2-ol in soil and sediment samples typically involves an extraction step to isolate the compound from the solid matrix. Techniques like sonication with a suitable solvent (e.g., dichloromethane/acetone) or accelerated solvent extraction (ASE) can be employed. The resulting extract is then cleaned up and analyzed by GC-MS or LC-MS. A study on the determination of semi-volatile organic compounds (SVOCs) in soil by GC-MS outlines a general procedure that could be applicable to 1-phenoxypropan-2-ol. The method involves sonication extraction followed by GC-MS analysis in selective ion monitoring (SIM) mode for enhanced sensitivity. The biodegradability of 1-phenoxypropan-2-ol in soil has been investigated, which is a key factor in its environmental persistence.

Sample Preparation and Quality Control: For reliable environmental monitoring, robust sample preparation and quality control measures are essential. This includes the use of appropriate sampling techniques to obtain representative samples, proper storage to prevent degradation of the analyte, and the use of internal standards and certified reference materials for method validation and quantification. The complexity of environmental matrices often necessitates a clean-up step after extraction to remove interfering substances.

Environmental Compartment Sample Preparation Analytical Technique Key Considerations
Water/Effluents Solid-Phase Extraction (SPE)LC-MS/MS, GC-MSPre-concentration is often required for trace analysis. oecd.org
Soil/Sediment Sonication Extraction, Accelerated Solvent Extraction (ASE)GC-MS, LC-MS/MSEfficient extraction and clean-up are crucial due to matrix complexity.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing Einecs 285-172-7 with high reproducibility?

  • Methodological Answer : Follow established synthetic routes from peer-reviewed literature, ensuring precise stoichiometric ratios and controlled reaction conditions (e.g., temperature, solvent purity). Document all steps in detail, including catalyst use and purification methods (e.g., recrystallization, chromatography). Replicate procedures from multiple sources to validate reproducibility, and cross-reference characterization data (e.g., NMR, IR) with published spectra .

Q. Which spectroscopic techniques are essential for confirming the structural identity and purity of this compound?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) for carbon/hydrogen backbone analysis, infrared (IR) spectroscopy for functional group identification, and mass spectrometry (MS) for molecular weight confirmation. Compare results with literature databases. For purity assessment, employ high-performance liquid chromatography (HPLC) or melting point analysis, ensuring calibration against certified reference materials .

Q. How can researchers determine key physicochemical properties (e.g., solubility, stability) of this compound?

  • Methodological Answer : Conduct systematic solubility tests in solvents of varying polarity (e.g., water, ethanol, hexane) under controlled temperatures. For stability, perform accelerated degradation studies (e.g., exposure to heat, light, or humidity) and monitor changes via UV-Vis spectroscopy or HPLC. Report deviations from literature values with error margins .

Q. What steps ensure experimental reproducibility in studies involving this compound?

  • Methodological Answer : Standardize protocols for equipment calibration (e.g., balances, pH meters) and solvent batch consistency. Include negative controls and triplicate trials. Publish raw data and detailed supplementary materials (e.g., reaction timelines, spectral baselines) to enable independent verification .

Advanced Research Questions

Q. How can contradictions in reported thermodynamic properties (e.g., ΔH, ΔG) of this compound be resolved?

  • Methodological Answer : Conduct meta-analysis of published datasets to identify methodological outliers (e.g., calorimetry vs. computational estimates). Replicate experiments under identical conditions, controlling for humidity and atmospheric oxygen. Use error propagation models and statistical tools (e.g., t-tests, ANOVA) to assess significance of discrepancies .

Q. What advanced computational models predict the reactivity of this compound in non-ambient environments?

  • Methodological Answer : Apply density functional theory (DFT) to simulate electronic structures and reaction pathways under varying pH or temperature. Validate models against experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy). Use molecular dynamics (MD) simulations to study solvent interactions and transition states .

Q. How should researchers design experiments to investigate the catalytic mechanisms of this compound in complex systems?

  • Methodological Answer : Employ isotopic labeling (e.g., deuterium or ¹³C) to trace reaction intermediates via MS or NMR. Use in-situ techniques like X-ray absorption spectroscopy (XAS) to monitor real-time structural changes. Compare results with control systems lacking the catalyst to isolate mechanistic contributions .

Q. What strategies address stability challenges of this compound in high-energy environments (e.g., photolysis, pyrolysis)?

  • Methodological Answer : Conduct time-resolved studies using differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) to identify decomposition thresholds. Stabilize the compound via encapsulation (e.g., in cyclodextrins) or inert-atmosphere handling. Correlate degradation products with spectroscopic fingerprints .

Guidelines for Methodological Rigor

  • Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw datasets, instrument settings, and statistical codes in supplementary materials .
  • Hypothesis Testing : Frame research questions using the FFCCA framework (Feasible, Focused, Clear, Complex, Arguable) to ensure testability and academic relevance .
  • Error Analysis : Quantify uncertainties using standard deviation, confidence intervals, or Monte Carlo simulations. Discuss limitations in experimental design (e.g., sampling bias) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.